molecular formula C10H11NOS B8656689 1-(1,3-Thiazol-2-ylethynyl)cyclopentanol

1-(1,3-Thiazol-2-ylethynyl)cyclopentanol

Cat. No. B8656689
M. Wt: 193.27 g/mol
InChI Key: DQQAAZZTJYMHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Thiazol-2-ylethynyl)cyclopentanol is a useful research compound. Its molecular formula is C10H11NOS and its molecular weight is 193.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1,3-Thiazol-2-ylethynyl)cyclopentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-Thiazol-2-ylethynyl)cyclopentanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(1,3-Thiazol-2-ylethynyl)cyclopentanol

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

1-[2-(1,3-thiazol-2-yl)ethynyl]cyclopentan-1-ol

InChI

InChI=1S/C10H11NOS/c12-10(4-1-2-5-10)6-3-9-11-7-8-13-9/h7-8,12H,1-2,4-5H2

InChI Key

DQQAAZZTJYMHOM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#CC2=NC=CS2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-1,3-thiazole (3.1 g, 19 mmol) and CuI (360 mg, 1.9 mmol) were combined in DME (30 mL) and argon gas was bubbled through the suspension for several minutes to deoxygenate the mixture. Triethylamine (13 mL, 94 mmol) and PdCl2(PPh3)2 (660 mg, 0.94 mmol) were added and 1-ethynycyclopentanol (2.5 g, 23 mmol) was added dropwise. The reaction was heated at 50° C. for 16 h at which time GC/MS analysis indicated that the reaction was complete. The mixture was filtered through Celite.™, and the filter pad was washed thoroughly with ethyl acetate. The combined filtrates were concentrated in vacuo and the residue was dissolved in ethyl acetate (300 mL), washed with water (300 mL), brine (300 mL), dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified by column chromatography eluting with hexane, 6:1 then 3:1 hexane:ethyl acetate to afford 1-(1,3-thiazol-2-ylethynyl)cyclopentanol (2.3 g, 52% yield) as a yellow powder. 1H NMR (CDCl3, 300 MHz) Δ7.80 (d, J=3 Hz, 1H), 7.65 (d, J=3 Hz, 1H), 2.04-1.73 (m, 10.8H). MS (EI ionization) 193 (M+).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
660 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
360 mg
Type
catalyst
Reaction Step Five

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